1-(Naphthalen-1-YL)cyclopropanamine
Overview
Description
1-(Naphthalen-1-YL)cyclopropanamine is an organic compound with the molecular formula C₁₃H₁₃N. It features a cyclopropane ring attached to a naphthalene moiety, making it an interesting subject for various chemical studies and applications
Preparation Methods
The synthesis of 1-(Naphthalen-1-YL)cyclopropanamine typically involves the reaction of naphthalene derivatives with cyclopropanamine under specific conditions. One common method includes the use of cyclopropanecarboxylic acid derivatives, which are reacted with naphthalene in the presence of a catalyst to form the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-(Naphthalen-1-YL)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene-based ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Naphthalen-1-YL)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Naphthalen-1-YL)cyclopropanamine can be compared with other naphthalene derivatives and cyclopropane-containing compounds. Similar compounds include:
1-Naphthylamine: A simpler derivative with a single amine group attached to the naphthalene ring.
Cyclopropylamine: A compound with a cyclopropane ring attached to an amine group, but without the naphthalene moiety.
Naphthalene: The parent compound, which lacks the cyclopropane and amine functionalities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-naphthalen-1-ylcyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHKDZNJLCDLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514346 | |
Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-39-8 | |
Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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